Antilysin

Vue d'ensemble

Description

Aprotinin, also known as Trasylol or bovine pancreatic trypsin inhibitor (BPTI), is a small protein and an antifibrinolytic molecule that inhibits trypsin and related proteolytic enzymes . It was used as a medication administered by injection to reduce bleeding during complex surgery, such as heart and liver surgery . Its main effect is the slowing down of fibrinolysis, the process that leads to the breakdown of blood clots .

Synthesis Analysis

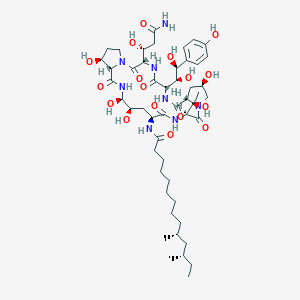

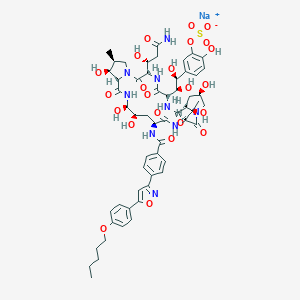

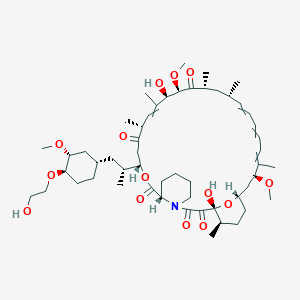

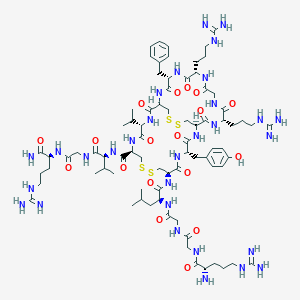

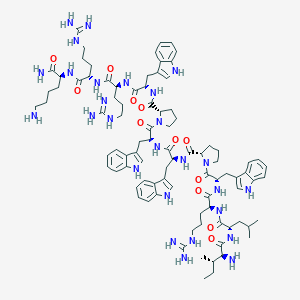

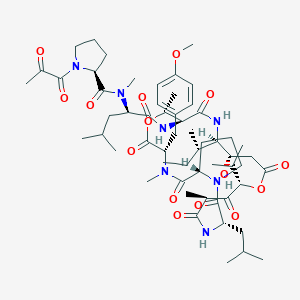

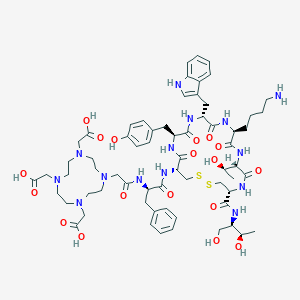

Aprotinin is a monomeric globular protein derived from bovine lung tissue . It consists of 58 amino acids arranged in a single polypeptide chain with three crosslinking disulfide bridges . The binding of aprotinin to proteases is reversible, and most aprotinin-protease complexes will dissociate at extreme pH levels .Molecular Structure Analysis

Aprotinin has a molecular weight of 6511 Da and consists of 16 different amino acid types arranged in a chain 58 residues long . It folds into a stable, compact tertiary structure of the ‘small SS-rich’ type, containing 3 disulfides, a twisted β-hairpin, and a C-terminal α-helix .Physical and Chemical Properties Analysis

Aprotinin is a single peptide chain with three disulfide bonds . It has a molecular weight of approximately 6511 . Aprotinin is freely soluble in water (>10 mg/mL) and in aqueous buffers of low ionic strengths . Dilute solutions are generally less stable than concentrated ones . Solution stability also depends on pH; values of 1-12 can be tolerated .Applications De Recherche Scientifique

Inhibition des protéases

L'antilysin, également connu sous le nom d'Aprotinine, est un puissant inhibiteur des protéases. Il est largement utilisé dans la recherche scientifique pour inhiber des protéases telles que la trypsine, la chymotrypsine et la kallicréine . Cela le rend précieux dans les études impliquant ces enzymes, car il peut les empêcher de décomposer les protéines pendant les expériences .

Protection des protéines et des enzymes

Pendant l'isolement et la purification des protéines et des enzymes, l'Aprotinine peut être utilisée pour protéger ces biomolécules de la dégradation . Ceci est particulièrement utile dans les études de laboratoire où le maintien de l'intégrité des protéines est crucial .

Purification de protéines spécifiques

L'Aprotinine a été utilisée dans la purification de protéines spécifiques telles que l'urokinase, la trypsine et la chymotrypsine sur de l'Aprotinine immobilisée . Cette application est bénéfique dans les études de recherche axées sur ces protéines particulières .

Quantification de l'activité de la kallicréine

Dans les mélanges d'estérases et de protéases, l'Aprotinine peut être utilisée pour la quantification de l'activité de la kallicréine . Ceci est particulièrement utile dans les études de recherche qui nécessitent la mesure de l'activité de la kallicréine .

Inhibition de la réplication du SARS-CoV-2

Des recherches récentes ont montré que l'Aprotinine peut inhiber la réplication du SARS-CoV-2, le virus responsable de la COVID-19

Mécanisme D'action

Target of Action

Antilysin, also known as Aprotinin, is a serine protease inhibitor . It primarily targets proteolytic enzymes including chymotrypsin, kallikrein, plasmin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and immune response.

Mode of Action

Aprotinin functions by inhibiting serine proteases . It binds to these enzymes and prevents them from breaking down proteins, thereby controlling the proteolytic activity within the system. For instance, it inhibits the formation of factor XIIa by inhibiting kallikrein, thereby affecting the intrinsic pathway of coagulation and fibrinolysis .

Biochemical Pathways

The action of Aprotinin affects several biochemical pathways. By inhibiting serine proteases, it impacts the coagulation cascade and the fibrinolytic system . This results in reduced blood loss during surgeries, as these systems are responsible for blood clotting and dissolution of clots, respectively .

Result of Action

The primary result of Aprotinin’s action is the reduction of blood loss during and after surgery . By inhibiting enzymes involved in blood clotting and clot dissolution, it helps maintain hemostasis (stable blood conditions) during surgical procedures. This reduces the risk of complications associated with excessive blood loss and the need for blood transfusion .

Safety and Hazards

Aprotinin may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction .

Orientations Futures

Recent research has shown that a combination of hypertonic saline and aprotinin significantly blocked the furin site cleavage in both the SARS-CoV-2 wild-type and mutants (P681R and N679K/P681H), which could represent a simple, economical, and practical feasible approach in locally controlling viral activation and entry into cells to replicate .

Propriétés

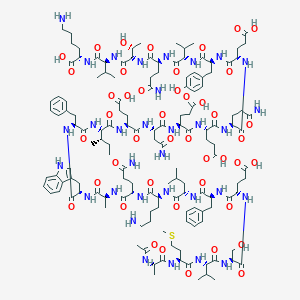

| { "Design of the Synthesis Pathway": "The synthesis pathway of Aprotinin involves the solid-phase peptide synthesis method, which includes the coupling of amino acids to form the desired peptide chain.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ala-OH", "Fmoc-Val-OH", "Fmoc-Ile-OH", "Fmoc-Pro-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "p-Methylbenzhydrylamine resin", "Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N,N-Diisopropylethylamine (DIEA)" ], "Reaction": [ "1. Swell the p-methylbenzhydrylamine resin in DCM for 30 minutes.", "2. Deprotect the Fmoc group of the resin by treating it with 20% piperidine in DMF.", "3. Wash the resin with DMF and DCM.", "4. Couple Fmoc-Lys(Boc)-OH to the resin using DIC, HOBt, and DMF.", "5. Deprotect the Fmoc group of the lysine residue and wash the resin.", "6. Repeat steps 4 and 5 for the remaining amino acids in the order of Glu, Arg, Ala, Val, Ile, Pro, Thr, Asn, Tyr, Cys, and Gly.", "7. Deprotect the final Fmoc group and wash the resin.", "8. Cleave the peptide from the resin using TFA, TIS, and water.", "9. Purify the crude peptide by reverse-phase HPLC.", "10. Refold the purified peptide by dissolving it in 0.1 M Tris-HCl buffer and adjusting the pH to 8.0.", "11. Allow the peptide to oxidize by incubating it with 1 mM reduced and oxidized glutathione at room temperature for 24 hours.", "12. Purify the oxidized peptide by reverse-phase HPLC.", "13. Analyze the final product by mass spectrometry and HPLC." ] } | |

Numéro CAS |

9087-70-1 |

Formule moléculaire |

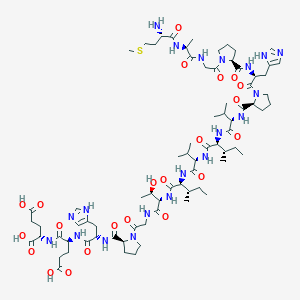

C284H432N84O79S7 |

Poids moléculaire |

6511 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1 |

Clé InChI |

ZPNFWUPYTFPOJU-VTZMWSDISA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |

Apparence |

Lyophilized solid powder |

| Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin. | |

Point d'ébullition |

N/A |

Color/Form |

Clear, colorless |

melting_point |

>100 °C |

| 9035-81-8 9087-70-1 |

|

Description physique |

White powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>99% |

Séquence |

RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51) |

Solubilité |

Soluble in water |

Stockage |

-20°C |

Synonymes |

Antilysin Aprotinin Basic Pancreatic Trypsin Inhibitor Bovine Kunitz Pancreatic Trypsin Inhibitor Bovine Pancreatic Trypsin Inhibitor BPTI, Basic Pancreatic Trypsin Inhibitor Contrical Contrykal Dilmintal Inactivator, Kallikrein-Trypsin Iniprol Kallikrein Trypsin Inactivator Kallikrein-Trypsin Inactivator Kontrikal Kontrykal Kunitz Pancreatic Trypsin Inhibitor Pulmin Traskolan Trasylol Trypsin Inhibitor, Basic, Pancreatic Trypsin Inhibitor, Kunitz, Pancreatic Zymofren |

Origine du produit |

United States |

Q1: How does aprotinin interact with its target enzymes?

A1: Aprotinin forms tight, reversible, equimolar complexes with its target serine proteases, primarily trypsin, chymotrypsin, plasmin, and kallikrein. This interaction occurs through a "lock-and-key" mechanism where the aprotinin molecule binds to the active site of the enzyme, effectively blocking its catalytic activity. [, ]

Q2: What are the downstream effects of aprotinin's protease inhibition?

A2: Aprotinin's inhibition of plasmin leads to reduced fibrinolysis, thereby promoting blood clot stability. [] Its inhibition of kallikrein disrupts the kallikrein-kinin system, potentially impacting inflammation, coagulation, and fibrinolysis. [, ]

Q3: What is the molecular formula and weight of aprotinin?

A3: Aprotinin has a molecular formula of C284H432N84O79S7 and a molecular weight of approximately 6.5 kDa. [, ]

Q4: Is there any spectroscopic data available for aprotinin?

A4: While specific spectroscopic data is not provided in the given articles, its structure has been elucidated using X-ray crystallography, revealing a compact, pear-shaped molecule. This structure contributes to aprotinin's high stability against denaturation by heat, pH changes, organic solvents, and proteolytic degradation. [, ]

Q5: Does aprotinin exhibit any catalytic properties itself?

A5: Aprotinin is a protease inhibitor, meaning it blocks the activity of other enzymes. It does not possess intrinsic catalytic activity. []

Q6: What are the primary clinical applications of aprotinin?

A6: Historically, aprotinin was widely used in cardiac surgery, particularly during cardiopulmonary bypass, to reduce blood loss and transfusion requirements. [, , , ] It has also been investigated for use in liver transplantation, orthopedic surgery, and other procedures with high bleeding risk. [, , ]

Q7: Have any computational studies been conducted on aprotinin?

A7: While specific computational studies are not mentioned in these articles, the availability of its crystal structure enables molecular modeling and simulation studies to further understand its interactions with target enzymes and design novel analogs. [, ]

Q8: How do modifications to aprotinin's structure affect its activity and selectivity?

A8: Researchers have explored modifying aprotinin's structure to improve its pharmacological properties. For example, substituting specific amino acids in the active site or backbone can alter its potency and selectivity towards different proteases. [, ]

Q9: What strategies have been investigated to improve aprotinin's stability, solubility, or bioavailability?

A9: Conjugating aprotinin to polymers like polyethylene glycol (PEG) or succinylated gelatin has shown promise in enhancing its pharmacokinetic properties, including increasing its half-life and reducing kidney accumulation. [, ]

Q10: What are the current regulatory guidelines concerning aprotinin use?

A10: Due to safety concerns, aprotinin was temporarily withdrawn from the market in several countries. While reintroduced in some regions, its use remains restricted and requires careful consideration of its risk-benefit profile. [, , ]

Q11: How is aprotinin absorbed, distributed, metabolized, and excreted in the body?

A11: Aprotinin is primarily administered intravenously and exhibits a short half-life. It undergoes metabolism in the kidneys and is mainly eliminated through renal excretion. Dosage adjustments may be necessary for patients with renal insufficiency. [, ]

Q12: How does aprotinin's in vivo activity translate to its clinical efficacy?

A12: While aprotinin effectively reduces bleeding in various clinical settings, its use has been associated with potential adverse effects, including an increased risk of mortality, myocardial infarction, stroke, and renal dysfunction. [, , , ] This complex risk-benefit profile necessitates careful patient selection and monitoring.

Q13: What in vitro models have been used to study aprotinin's effects?

A13: In vitro studies using purified enzymes, plasma samples, and cell cultures have been instrumental in elucidating aprotinin's mechanism of action, inhibitory profile, and effects on coagulation and fibrinolysis. [, , ]

Q14: What animal models have been employed in aprotinin research?

A14: Researchers have utilized various animal models, including pigs, rats, dogs, and monkeys, to investigate the effects of aprotinin on bleeding, organ function, and potential toxicity. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)